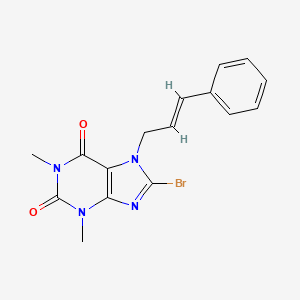

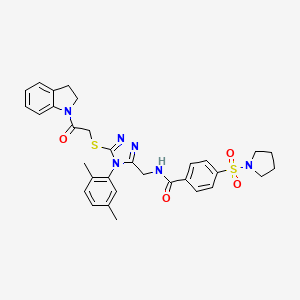

8-溴-7-肉桂烯基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

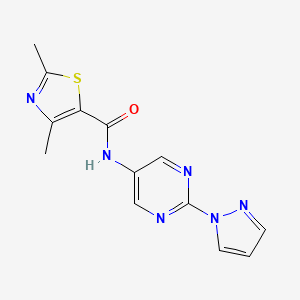

The compound "8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a fundamental component of nucleotides in DNA and RNA. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The presence of bromine and cinnamyl groups in this compound suggests that it may have unique chemical properties and biological activities worth exploring.

Synthesis Analysis

The synthesis of purine derivatives often involves selective reactions that introduce functional groups at specific positions on the purine ring. For instance, the sulfonylation of 8-bromoadenosine derivatives has been used to produce 2'- and 3'-monosulfonylated compounds, which are key intermediates in the synthesis of purine cyclonucleosides . This method demonstrates the potential for synthesizing complex purine derivatives, such as the compound , through targeted chemical modifications.

Molecular Structure Analysis

The molecular structure of purine derivatives can significantly influence their biological activity. For example, the crystal structures of 8-bromoguanosine and 8-bromoadenosine revealed that they exist in the syn conformation, which is different from the typical anti conformation found in purine nucleosides . This conformational difference, induced by the bromine atom at the 8-position, could affect the compound's interaction with biological molecules and enzymes.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, which can be utilized to further modify their structure or to study their reactivity. The synthesis of 8-substituted analogues of purine compounds has been shown to produce derivatives with significant antiviral activity, indicating the potential for chemical modifications to enhance biological properties . The reactivity of the bromine atom in the 8-position is particularly noteworthy, as it can be used for further functionalization or as a key site for biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal structure analysis of related compounds provides insights into their intermolecular interactions, which can affect these properties . For example, the presence of hydrogen bonds and stacking motifs in the crystal packing can influence the compound's solubility and melting point. Additionally, the electrostatic and dispersion energy contributions play a role in the stability of the molecular structure .

科学研究应用

肉桂酸衍生物的药理和生物活性

肉桂酸衍生物,包括结构与8-溴-7-肉桂烯基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮相关的化合物,已被广泛研究其抗癌潜力。这些化合物以其丰富的药用传统而闻名,研究强调了它们尽管具有显着的抗肿瘤功效,但仍未得到充分利用。各种肉桂酰酸、酯、酰胺、酰肼及相关衍生物的合成和生物学评价一直是抗癌研究的重点,全面了解了这些化合物的潜在治疗应用 (De, Baltas, & Bedos-Belval, 2011)。

肉桂醛的抗糖尿病和抗氧化作用

肉桂醛是肉桂酸衍生物的核心成分,已在糖尿病及其并发症的管理中显示出有益作用。新兴研究强调了它的降糖降脂作用、药代动力学和安全性。已证明肉桂醛通过各种信号通路改善糖尿病动物的葡萄糖和脂质稳态,表明具有糖尿病干预的潜力。这项研究支持探索肉桂醛作为具有重要药理应用的天然化合物 (Zhu et al., 2017)。

毒理学和皮肤病学评估

肉桂基苯丙基材料的安全性与毒理学特征与肉桂酸衍生物在结构和功能上相关,已对其作为香料成分的安全使用进行了评估。这些研究对于了解这些化合物在消费品中广泛使用对潜在健康影响至关重要。研究得出结论,这些材料在目前的用量水平上不构成安全问题,这对法规遵从性和消费者安全至关重要 (Belsito et al., 2011)。

溴化合物的环境和生物学意义

溴化合物的环境循环和毒理学影响,包括无机溴,一直受到越来越多的关注。专注于海洋边界层的研究揭示了溴化化合物对大气化学的转化和影响的重要见解。这项研究对于了解含溴化合物的环境途径和影响至关重要,包括8-溴-7-肉桂烯基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮的潜在衍生物 (Sander et al., 2003)。

属性

IUPAC Name |

8-bromo-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXUROYZZQUBHM-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B2522721.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)

![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)